Pomalidomide-PEG3-acetic acid
Description
Mechanistic Principles of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. medchemexpress.comresearchgate.net This process involves the tagging of substrate proteins with ubiquitin, a small regulatory protein, which then marks them for destruction by the proteasome.
The mechanism of PROTACs is considered "event-driven" rather than occupancy-driven. This means that a single PROTAC molecule can catalytically induce the degradation of multiple target protein molecules. nih.gov This transient binding and induced proximity are sufficient to trigger the ubiquitination process, leading to a "bell-shaped" concentration-response curve where the degradation effect decreases at very high concentrations due to the formation of non-productive binary complexes. nih.gov
PROTACs are engineered with two distinct heads connected by a linker. medchemexpress.com One head binds to the target protein of interest (POI), while the other binds to an E3 ubiquitin ligase. This dual binding creates a ternary complex, bringing the target protein into close proximity with the E3 ligase. nih.gov
E3 ubiquitin ligases are a large family of enzymes that play a critical role in the final step of the ubiquitination cascade, transferring ubiquitin to the target substrate. researchgate.net By recruiting an E3 ligase to the target protein, PROTACs facilitate the polyubiquitination of the target, marking it for degradation by the 26S proteasome. nih.govresearchgate.net Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex, is a commonly exploited E3 ligase in PROTAC design. nih.govnih.gov
Evolution of PROTAC Technology and Small Molecule Degrader Development
The concept of targeted protein degradation has evolved significantly since its inception, leading to the development of highly potent and selective small molecule degraders.
The first PROTACs were developed in 2001, but these early versions were large, peptide-based molecules with poor cell permeability. Subsequent research has focused on creating smaller, more drug-like molecules.
A major breakthrough in PROTAC technology was the incorporation of small-molecule ligands for E3 ligases, such as the immunomodulatory imide drugs (IMiDs) that bind to Cereblon. nih.gov Pomalidomide (B1683931) is a well-known IMiD that has been widely used in the development of PROTACs due to its high affinity for Cereblon. nih.govnih.gov The design of the linker connecting the E3 ligase ligand and the target protein binder is also crucial, as its length and composition can significantly impact the formation and stability of the ternary complex. sigmaaldrich.com
Pomalidomide-PEG3-acetic acid: A Versatile Building Block
This compound is a functionalized Cereblon ligand designed for the synthesis of PROTACs. rndsystems.combroadpharm.com It incorporates the pomalidomide moiety, which binds to the Cereblon E3 ligase, and a three-unit polyethylene (B3416737) glycol (PEG3) linker terminating in a carboxylic acid. rndsystems.combroadpharm.com This carboxylic acid group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest. sigmaaldrich.com The PEG linker enhances the water-solubility of the resulting PROTAC molecule. broadpharm.com
The synthesis of this compound and similar derivatives is a critical area of research, with efforts focused on developing efficient, one-pot methods to accelerate the creation of PROTAC libraries for screening and optimization. nih.gov
| Property | Value | Source |
| Chemical Formula | C22H27N3O9 | sigmaaldrich.comrndsystems.com |
| Molecular Weight | 477.46 g/mol | sigmaaldrich.comrndsystems.com |
| CAS Number | 2138440-82-9 | sigmaaldrich.comrndsystems.com |
| Appearance | Powder or crystals | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.comrndsystems.com |
| Storage Temperature | 2-8°C or -20°C | sigmaaldrich.comrndsystems.com |
| Solubility | Soluble in DMSO, Ethanol, Water |
Pomalidomide as a Cereblon (CRBN) E3 Ligase Ligand in TPD
Pomalidomide, an analog of thalidomide (B1683933), has been identified as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.govwikipedia.org This has made it a crucial component in the design of numerous PROTACs. nih.gov
Cereblon as a Key E3 Ligase in Immunomodulatory Drug (IMiD) Mechanism
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov This complex plays a vital role in the mechanism of action of immunomodulatory drugs (IMiDs), a class of compounds that includes thalidomide, lenalidomide (B1683929), and pomalidomide. wikipedia.orgnih.gov IMiDs bind to CRBN, effectively "hijacking" the E3 ligase to induce the degradation of specific proteins that are not its natural substrates. rsc.orgjst.go.jp This alteration of CRBN's substrate specificity is central to the therapeutic effects of IMiDs. nih.gov
Pomalidomide's Role in CRBN Recruitment for Protein Degradation
Pomalidomide's ability to bind to CRBN allows it to recruit the CRL4^CRBN^ complex to a target protein when incorporated into a PROTAC. nih.gov This recruitment is the critical first step in the PROTAC-mediated degradation pathway. The binding of pomalidomide to CRBN induces a conformational change that facilitates the ubiquitination and subsequent degradation of specific target proteins. rsc.orgnih.gov For instance, in the context of its use as an IMiD, pomalidomide induces the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govresearchgate.netresearchgate.net This same principle of CRBN recruitment is exploited in PROTACs to target a wide array of disease-causing proteins for degradation. frontiersin.org
This compound: A Fundamental PROTAC Building Block
This compound is a key chemical tool used in the construction of PROTACs. It represents a pre-functionalized component that simplifies the synthesis of these complex molecules.
Definition and Purpose as a Degrader Building Block
This compound is a molecule that incorporates the pomalidomide ligand, which binds to CRBN, and a polyethylene glycol (PEG) linker of three units (PEG3), terminating in a carboxylic acid group. rndsystems.combroadpharm.com This "degrader building block" is designed for easy conjugation to a ligand that targets a specific protein of interest. tocris.com The carboxylic acid handle provides a reactive site for forming a stable amide bond with a corresponding amine on the target protein ligand, streamlining the assembly of the final PROTAC molecule. rndsystems.commedchemexpress.com
Integration into Heterobifunctional PROTAC Architectures
The modular nature of this compound allows for its straightforward integration into heterobifunctional PROTACs. broadpharm.comscholaris.ca Researchers can synthesize or obtain a ligand for their protein of interest and then chemically link it to the carboxylic acid end of the this compound building block. nih.gov This approach facilitates the rapid generation of libraries of PROTACs with varying linkers and target ligands, which is crucial for optimizing the degradation efficiency and other pharmacological properties of the final molecule. scholaris.ca The PEG3 linker itself provides a certain degree of flexibility and hydrophilicity to the resulting PROTAC, which can influence its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
| Component | Function |
| Pomalidomide | Binds to the Cereblon (CRBN) E3 ubiquitin ligase. |
| PEG3 Linker | Connects the pomalidomide moiety to the target protein ligand and influences the PROTAC's properties. |
| Acetic Acid | Provides a reactive handle for conjugation to the target protein ligand. |
Structure
3D Structure
Properties
Molecular Formula |
C21H25N3O9 |
|---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C21H25N3O9/c25-16-5-4-15(19(28)23-16)24-20(29)13-2-1-3-14(18(13)21(24)30)22-6-7-31-8-9-32-10-11-33-12-17(26)27/h1-3,15,22H,4-12H2,(H,26,27)(H,23,25,28) |
InChI Key |
KKNDTTBTOWAHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pomalidomide Peg3 Acetic Acid
Synthesis Pathways for Pomalidomide-PEG3-acetic acid
The creation of this compound is a multi-step process that leverages established organic synthesis techniques. The general approach involves the separate synthesis of the pomalidomide (B1683931) and the PEG-linker components, followed by their conjugation.
General Approaches to Ligand-Linker Conjugate Synthesis
The synthesis of ligand-linker conjugates, such as this compound, is a cornerstone of PROTAC development. nih.gov These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The synthesis requires a key "assembling" step to connect the different molecular parts. nih.govrsc.org A common strategy involves a modular approach where the E3 ligase ligand, the linker, and the target protein ligand are synthesized or modified separately and then joined together. tandfonline.com This allows for flexibility in creating libraries of PROTACs with varying linker lengths and compositions to optimize degradation activity. nih.govnih.govnih.gov
Specific Reaction Schemes Involving Pomalidomide and PEG3-Acetic Acid Precursors
The synthesis of pomalidomide itself can be achieved through several routes. One common method involves the condensation of 3-nitrophthalic anhydride (B1165640) with L-glutamine, followed by reduction of the nitro group to an amine. google.com Another approach is the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide. nih.govresearchgate.net Microwave-assisted synthesis has also been shown to accelerate the preparation of pomalidomide building blocks. rsc.org
To create this compound, a precursor of pomalidomide is typically reacted with a bifunctional PEG3 linker that has a reactive group on one end and a protected acetic acid on the other. For instance, a pomalidomide derivative with a reactive amine can be coupled to a PEG linker containing an N-hydroxysuccinimide (NHS) ester. Alternatively, a pomalidomide derivative can be alkylated with a PEG linker containing a suitable leaving group. researchgate.net
Conjugation Chemistry for Target Ligand Integration
The terminal carboxylic acid of this compound is a versatile functional group for conjugation to a target protein ligand, often through an amine linkage.
Carboxylic Acid Reactivity for Amine-Based Linkage
The formation of a stable amide bond between the carboxylic acid of this compound and an amine group on a target ligand is a widely used conjugation strategy. youtube.com This reaction is typically facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. rsc.org
Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or its derivatives. rsc.orgnih.gov EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which can then react with an amine to form an amide bond. nih.gov The addition of NHS improves the efficiency of the reaction by forming a more stable NHS ester that is less prone to hydrolysis and reacts efficiently with primary amines. rsc.orgnih.gov Other reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), can also be used for amide bond formation and are known for their high yields and stability in various solvents. rsc.org
| Coupling Agent | Additive | Key Features |
| EDC | None | Forms a reactive O-acylisourea intermediate, but can have low conversion rates due to hydrolysis. rsc.orgnih.gov |
| EDC | NHS | Forms a more stable NHS ester, leading to higher coupling efficiency with amines. rsc.orgnih.gov |
| DMTMM | None | Offers high yields and good stability of reactive intermediates in various solvents. rsc.org |
Orthogonal Click Chemistry Strategies for PROTAC Assembly (e.g., Azide-Alkyne Cycloaddition)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for assembling PROTACs. nih.govnih.govnih.gov This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. youtube.com In the context of this compound, a derivative, Pomalidomide-PEG3-azide, is often used. sigmaaldrich.commedchemexpress.com This azide-terminated linker can be "clicked" onto a target ligand that has been modified to contain a terminal alkyne. nih.govmedchemexpress.com
Strain-promoted azide-alkyne cycloaddition (SPAAC) is another powerful click chemistry tool that does not require a cytotoxic copper catalyst, making it suitable for in-cell applications. medchemexpress.commedchemexpress.comrsc.org This reaction involves a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide. medchemexpress.comyoutube.com
These click chemistry strategies are invaluable for their high yields, mild reaction conditions, and broad functional group tolerance, making them ideal for the complex molecular architectures of PROTACs. nih.govtandfonline.com
| Click Chemistry Reaction | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yielding, forms a stable 1,4-disubstituted triazole, but requires a copper catalyst. nih.govnih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, and proceeds rapidly at physiological conditions. medchemexpress.comrsc.org |
Parallel Synthesis and Combinatorial Library Generation
The modular nature of PROTACs lends itself well to parallel synthesis and the creation of combinatorial libraries. nih.govthieme-connect.de By having a collection of E3 ligase ligands with linkers of varying lengths and compositions (like this compound and its derivatives) and a library of target protein ligands, a large number of PROTACs can be synthesized in parallel. thieme-connect.comnih.gov
High-Throughput Synthesis of PROTAC Libraries
The rapid assembly of large and diverse PROTAC libraries is essential for the discovery of effective protein degraders. High-throughput synthesis (HTS) methodologies have been developed to accelerate this process, often leveraging pomalidomide as a versatile E3 ligase-recruiting moiety. These strategies are designed to be efficient, modular, and adaptable to parallel synthesis formats.
One prominent approach involves the use of pre-functionalized pomalidomide-linker conjugates, which can then be readily coupled to a library of protein of interest (POI) ligands. For instance, pomalidomide derivatives with a terminal functional group, such as an amine or a carboxylic acid, are synthesized and then reacted with a diverse set of POI ligands. This modular approach allows for the rapid generation of a multitude of distinct PROTAC molecules. nih.govrsc.org
The table below summarizes various pomalidomide derivatives that serve as key intermediates in the high-throughput synthesis of PROTAC libraries, highlighting the diversity of functional groups available for conjugation.
| Pomalidomide Derivative | Terminal Functional Group | Application in HTS | Reference |
| Pomalidomide-PEG2-COOH | Carboxylic Acid | Amide bond formation with amine-containing POI ligands. | medchemexpress.com |
| Pomalidomide-PEG3-NH2 | Primary Amine | Amide bond formation with carboxyl-containing POI ligands. | |
| Pomalidomide-PEG1-Alkyne | Alkyne | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" with azide-containing POI ligands. | sigmaaldrich.com |
| Pomalidomide-PEG5-Azide | Azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" with alkyne-containing POI ligands. | jenkemusa.com |
This table is generated based on available data and representative examples.
Strategies for Varying Linker Length and Composition within Libraries
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy and selectivity of the degrader. The length, composition, and attachment points of the linker are all crucial parameters that are systematically varied during the optimization of a PROTAC candidate. nih.govjenkemusa.com
Linker Length: The distance between the E3 ligase and the target protein, dictated by the linker length, is a key determinant of the stability and geometry of the ternary complex (PROTAC-POI-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation. Both excessively short and long linkers can be detrimental to PROTAC activity. Therefore, libraries of PROTACs with varying linker lengths are synthesized to identify the optimal distance for a given target. Polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common motifs used to systematically extend the linker length. nih.govjenkemusa.com
Linker Composition: The chemical nature of the linker influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. PEG linkers, for example, are known to increase the water solubility of PROTACs. jenkemusa.com The composition of the linker can also affect the conformational flexibility of the PROTAC, which in turn can impact its ability to induce a productive ternary complex. acs.org Researchers often explore a range of linker compositions, including simple alkyl chains, PEG units, and more rigid structures, to fine-tune the properties of the PROTAC.
The following table illustrates how variations in linker length and composition can impact the degradation activity of pomalidomide-based PROTACs, based on findings from various studies.
| PROTAC | Linker Composition | Linker Length (atoms) | Target Protein | Effect on Degradation | Reference |
| dBET1 | PEG/Alkyl | ~14 | BRD4 | Efficient degradation | nih.gov |
| HDAC8 Degrader (ZQ-23) | PEG | Not specified | HDAC8 | Selective degradation | nih.gov |
| ALK Degrader (J24/J25) | PEG | Varied | ALK | Maintained moderate potency | acs.org |
Molecular Interactions and Mechanistic Elucidation of Pomalidomide Peg3 Acetic Acid Based Protacs
Cereblon (CRBN) E3 Ligase Binding Affinity and Specificity
Pomalidomide (B1683931), an immunomodulatory drug (IMiD), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. ashpublications.orgnih.gov In the context of PROTACs, the pomalidomide moiety serves to recruit the CRL4^CRBN^ E3 ligase complex to the targeted protein. nih.gov
Direct Binding of Pomalidomide Moiety to CRBN
The binding of pomalidomide to CRBN is a direct interaction, a prerequisite for the formation of the ternary complex. nih.gov Pomalidomide and other IMiDs like thalidomide (B1683933) and lenalidomide (B1683929) bind to CRBN, which then acts as a substrate receptor for the CRL4 E3 ligase complex. nih.gov This binding event alters the substrate specificity of CRBN, enabling the recruitment and subsequent degradation of proteins that are not its natural substrates. nih.gov Studies have shown that pomalidomide exhibits a strong binding affinity for CRBN. rsc.org For instance, the dissociation constants (K_D_) for the interaction between IMiDs and CRBN are in the nanomolar range, with pomalidomide having a K_D_ of 157 nM. youtube.com This high affinity is crucial for the efficacy of pomalidomide-based PROTACs, as it ensures efficient recruitment of the E3 ligase.
The phthalimide (B116566) ring of pomalidomide is essential for its interaction with CRBN and the subsequent degradation of neo-substrates. rsc.org Modifications to this ring can impact the binding affinity and degradation efficiency. rsc.org Furthermore, the C4 amine group of pomalidomide is thought to be critical for the recruitment of certain degradation targets. youtube.com
| Compound | Binding Affinity to CRBN (K_D_) | Reference |
|---|---|---|
| Pomalidomide | 157 nM | youtube.com |
| Lenalidomide | 178 nM | youtube.com |
| Thalidomide | 250 nM | youtube.com |
Structural Basis of Pomalidomide-CRBN Interaction
The crystal structure of the DDB1-CRBN complex bound to pomalidomide reveals the molecular basis of their interaction. nih.gov Pomalidomide binds within a conserved pocket in the C-terminal region of CRBN. nih.govnih.gov The glutarimide (B196013) ring of pomalidomide is anchored through hydrogen bonds with histidine (His380) and tryptophan (Trp382) residues of CRBN. nih.gov The phthalimide portion of the molecule also contributes to the binding affinity. rsc.org
The interaction between pomalidomide and CRBN can induce conformational changes in the E3 ligase, creating a new surface for the recruitment of neo-substrates. acs.org For example, in the presence of pomalidomide, CRBN can recruit transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) for ubiquitination and degradation. ashpublications.orgnih.govrsc.org The C4 amine of pomalidomide can form a water-mediated hydrogen bond with glutamine 146 of a zinc finger motif, a common feature in CRBN neo-substrates. youtube.com
Ternary Complex Formation Dynamics and Characterization
The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is the cornerstone of successful protein degradation. acs.orgyoutube.comnih.gov The dynamics and stability of this complex are influenced by several factors, including the nature of the interactions induced by the PROTAC and the properties of the linker connecting the two ligands.
Induction of Neo-Substrate Interactions
Pomalidomide-based PROTACs function by inducing novel protein-protein interactions between CRBN and the target protein, effectively turning the target into a "neo-substrate" for the E3 ligase. acs.orgnih.gov While pomalidomide itself can induce the degradation of certain endogenous proteins like IKZF1 and IKZF3, the PROTAC directs this degradation machinery towards a new protein of interest. nih.govnih.gov The ability of the PROTAC to effectively present the target protein to CRBN is crucial for the formation of a productive ternary complex and subsequent ubiquitination. The structural arrangement of the ternary complex, including the specific interface between CRBN and the neo-substrate, dictates the efficiency of the degradation process. acs.org
Influence of Linker Length and Flexibility on Ternary Complex Stability
The linker connecting the pomalidomide moiety to the target-binding ligand plays a critical role in the formation and stability of the ternary complex. precisepeg.comnih.gov The length and flexibility of the linker, such as the PEG3 chain in Pomalidomide-PEG3-acetic acid, are key determinants of PROTAC efficacy. nih.govresearchgate.net
A linker that is too short can lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and CRBN. nih.gov Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. nih.gov The optimal linker length is therefore a balance between these two extremes and is specific to the particular target protein and E3 ligase combination. nih.gov
The flexibility of the PEG linker allows for conformational adjustments that can help stabilize the ternary complex. precisepeg.comnih.govresearchgate.net Flexible linkers like PEG can contribute to the cooperative binding within the ternary complex, enhancing its stability. nih.gov However, excessive flexibility can sometimes be detrimental. In some cases, more rigid linkers have been shown to improve the stability of the ternary complex and enhance degradation activity by pre-organizing the molecule into an active conformation. precisepeg.com
| Linker Characteristic | Influence on Ternary Complex | References |
|---|---|---|
| Short Length | May cause steric hindrance, preventing complex formation. | nih.gov |
| Long Length | May not effectively bridge the proteins for ubiquitination. | nih.gov |
| Flexibility (e.g., PEG) | Allows for conformational adjustments and can enhance stability. | precisepeg.comnih.govresearchgate.net |
| Rigidity | Can pre-organize the PROTAC for optimal binding and improve stability. | precisepeg.com |
Impact of Pomalidomide Derivatization on Ternary Complex Formation
The point of attachment of the linker to the pomalidomide scaffold can significantly impact the formation and stability of the ternary complex. The solvent-exposed regions of pomalidomide when bound to CRBN are ideal locations for linker attachment, as this minimizes interference with the primary binding interaction. The C4 position of the phthalimide ring is a commonly used attachment point for linkers in pomalidomide-based PROTACs. researchgate.net
Derivatization at different positions on the pomalidomide molecule can also be used to modulate the properties of the resulting PROTAC. For instance, modifications at the C5 position of the phthalimide ring have been shown to reduce the off-target degradation of zinc finger proteins, a known liability of some pomalidomide-based PROTACs. researchgate.net By carefully selecting the derivatization site, it is possible to fine-tune the selectivity and efficacy of the PROTAC, leading to more potent and specific degradation of the desired target protein. researchgate.net
Ubiquitination and Proteasomal Degradation Mechanisms
Proteolysis-targeting chimeras (PROTACs) constructed using this compound leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation. medchemexpress.com The mechanism hinges on the pomalidomide moiety of the PROTAC, which acts as a recruiter for the E3 ubiquitin ligase Cereblon (CRBN). nih.govashpublications.orgresearchgate.net This initiates a cascade of events that culminates in the destruction of the target protein by the proteasome.
CRBN-Mediated Ubiquitin Transfer to Target Proteins
The core function of a this compound-based PROTAC is to induce proximity between CRBN and a specific protein of interest (POI). The pomalidomide portion of the PROTAC molecule binds to CRBN, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. ashpublications.orgresearchgate.net Simultaneously, the other end of the PROTAC, which is synthesized from the acetic acid group of the linker, binds to the target protein. This forms a ternary complex consisting of the PROTAC, the target protein, and the CRBN E3 ligase. nih.gov
Once this complex is formed, CRBN facilitates the transfer of ubiquitin, a small 76-amino acid regulatory protein, from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. youtube.com This process can be repeated multiple times, resulting in the attachment of a polyubiquitin (B1169507) chain to the target protein. nih.gov The formation of a polyubiquitin chain, particularly one linked via the K48 residue of ubiquitin, serves as a degradation signal recognized by the proteasome. nih.govnih.gov
Studies on various pomalidomide-based PROTACs have elucidated this mechanism. For instance, pomalidomide-based PROTACs have been successfully designed to target proteins like histone deacetylase 8 (HDAC8) and anaplastic lymphoma kinase (ALK) for degradation by recruiting the CRL4-CRBN E3 ligase. nih.govacs.org Similarly, research on pomalidomide-based homo-PROTACs, which induce the degradation of CRBN itself, has shown that these molecules work by inducing self-directed ubiquitination. nih.govashpublications.org
| Component | Role in Ubiquitination | Supporting Evidence |
| Pomalidomide-based PROTAC | Acts as a heterobifunctional molecule, bridging the target protein and the E3 ligase. ashpublications.orgresearchgate.net | Forms a ternary complex, inducing proximity between the target and CRBN. nih.gov |
| Cereblon (CRBN) | Functions as the substrate receptor of the CRL4 E3 ubiquitin ligase complex, recruited by the pomalidomide moiety. nih.gov | Mediates the transfer of ubiquitin to the target protein within the ternary complex. ashpublications.orgresearchgate.net |
| Target Protein (POI) | Becomes polyubiquitinated on specific lysine residues. youtube.com | This ubiquitination marks the protein for subsequent degradation. nih.gov |
| Ubiquitin | A small protein that is covalently attached to the target protein in a chain. youtube.com | Polyubiquitin chains, especially K48-linked, are the primary signal for proteasomal degradation. nih.govnih.gov |
Proteasome Dependence of Degradation Pathways
The degradation of the polyubiquitinated target protein is executed by the 26S proteasome, a large, multi-catalytic protease complex. nih.gov The polyubiquitin tag on the target protein is recognized by ubiquitin receptors in the 19S regulatory particle of the proteasome. The proteasome then unfolds the target protein and feeds it into its central 20S core particle, where it is cleaved into small peptides in an ATP-dependent process. nih.govyoutube.com
The essential role of the proteasome in the mechanism of action of pomalidomide-based PROTACs has been confirmed through inhibitor studies. Treatment of cells with proteasome inhibitors, such as MG132 or bortezomib, effectively blocks the degradation of the target protein, leading to the accumulation of the ubiquitinated protein. jove.com
For example, in studies involving pomalidomide-based homo-PROTACs designed to degrade CRBN, pre-treatment of cells with the proteasome inhibitor MG132 prevented the degradation of CRBN. ashpublications.orgjove.com This demonstrates that the degradation is not a result of simple inhibition or sequestration but is an active process reliant on a functional proteasome. Further evidence comes from the use of inhibitors of the NEDD8-activating enzyme, such as MLN4924, which block the activity of cullin-RING ligases; these inhibitors also prevent the degradation of target proteins by pomalidomide-based PROTACs, confirming the central role of the CRL4-CRBN ligase activity in the process that leads to proteasomal degradation. ashpublications.orgresearchgate.net
| Experimental Condition | Observation | Conclusion |
| PROTAC Treatment | The level of the target protein decreases significantly. | The PROTAC successfully induces degradation of the target protein. |
| PROTAC + Proteasome Inhibitor (e.g., MG132) | The degradation of the target protein is blocked; protein levels are restored. ashpublications.orgjove.com | The degradation pathway is dependent on the activity of the proteasome. |
| PROTAC + Neddylation Inhibitor (e.g., MLN4924) | The degradation of the target protein is blocked. ashpublications.orgresearchgate.net | The degradation pathway requires a functional cullin-RING E3 ligase complex. |
Research Applications of Pomalidomide Peg3 Acetic Acid in Targeted Protein Degradation
Development of Novel PROTACs for Diverse Protein Targets
Pomalidomide-PEG3-acetic acid is a cornerstone in the design of heterobifunctional PROTACs. These molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.gov Pomalidomide (B1683931), a derivative of thalidomide (B1683933), effectively binds to the Cereblon (CRBN) E3 ligase. The PEG3-acetic acid portion of the molecule provides a flexible and soluble linker, allowing for the covalent attachment of a ligand that targets a specific protein for degradation. This modular design enables the development of a wide array of PROTACs against various protein targets.
Targeting Oncogenic Proteins for Degradation
A primary application of PROTACs derived from this compound is in the degradation of oncogenic proteins, which are key drivers of cancer. Traditional small molecule inhibitors often target the enzymatic activity of these proteins, but their effectiveness can be limited by mutations that lead to drug resistance. oxsci.org PROTACs offer a distinct advantage by inducing the complete degradation of the target protein, thereby eliminating its function entirely. nih.gov This approach has been successfully applied to a range of cancer-related proteins, demonstrating the potential of Pomalidomide-based PROTACs as powerful anti-cancer agents.
Case Studies of this compound-Derived PROTACs
The versatility of this compound is highlighted by its successful incorporation into PROTACs targeting a variety of proteins implicated in different diseases.
| Target Protein | Therapeutic Area | Significance of Degradation |
| mTOR (mammalian target of rapamycin) | Cancer, Metabolic Disorders | mTOR is a central regulator of cell growth and metabolism, and its dysregulation is a hallmark of many cancers. PROTAC-mediated degradation of mTOR offers a novel approach to inhibit its signaling pathway. |
| PARP1 (Poly(ADP-ribose) polymerase 1) | Cancer | PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. PROTAC-mediated degradation of PARP1 can overcome resistance mechanisms associated with traditional PARP inhibitors. |
| LSD1 (Lysine-specific demethylase 1) | Cancer, Neurological Disorders | LSD1 is an epigenetic modifier involved in gene regulation. Its aberrant activity is linked to various cancers and neurological disorders. Degradation of LSD1 via PROTACs provides a powerful tool to study its function and as a potential therapeutic strategy. |
These case studies underscore the broad applicability of this compound as a foundational element in the design of potent and specific protein degraders.
Advancing Chemical Biology and Functional Genomics Research
Beyond their therapeutic potential, PROTACs derived from this compound are invaluable tools for basic scientific research, enabling a deeper understanding of protein function and cellular networks.
PROTACs as Chemical Genetic Tools for Protein Function Studies
PROTACs offer a powerful alternative to traditional genetic methods, such as RNA interference (RNAi) and CRISPR-Cas9, for studying protein function. nih.gov By inducing rapid and specific degradation of a target protein, researchers can observe the immediate cellular consequences of its loss. nih.gov This "chemical knockdown" approach provides a high degree of temporal control, allowing for the study of dynamic cellular processes. nih.gov The portability of PROTACs means that if a PROTAC is effective in one cell type, it can likely be used in others, provided the necessary E3 ligase is present, facilitating the rapid screening of protein roles across different biological contexts. nih.gov
Elucidating Protein-Protein Interaction Networks through Induced Proximity
The very mechanism of PROTAC action—bringing a target protein and an E3 ligase into close proximity—can be leveraged to study protein-protein interactions. youtube.com By designing PROTACs with different linkers and target-binding ligands, researchers can probe the structural and energetic requirements for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). biorxiv.org This induced proximity can reveal novel protein-protein interactions and provide insights into the complex cellular machinery that governs protein degradation. youtube.com Computational modeling, in conjunction with experimental data, is being used to map the energy landscapes of these PROTAC-mediated interactions, further enhancing our understanding of these complex biological systems. nih.gov
Addressing Mechanisms of Drug Resistance through Targeted Degradation
Acquired drug resistance is a significant impediment to the long-term efficacy of cancer therapies. frontiersin.org Tumors can develop resistance through various mechanisms, including the mutation or overexpression of the therapeutic target protein, which renders traditional inhibitor drugs ineffective. frontiersin.orgnih.gov The technology of targeted protein degradation, particularly through the use of Proteolysis-Targeting Chimeras (PROTACs), offers a novel approach to overcome these resistance mechanisms. frontiersin.orgresearchgate.net this compound is a crucial chemical building block in the synthesis of such PROTACs, enabling the degradation of specific proteins of interest. sigmaaldrich.combroadpharm.com
This compound is a bifunctional molecule. It consists of a pomalidomide moiety, which serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG3-acetic acid linker. sigmaaldrich.combroadpharm.com The carboxylic acid group on the linker allows for its chemical conjugation to a ligand designed to bind a specific target protein. sigmaaldrich.com The resulting PROTAC molecule can thus simultaneously bind to both the target protein and the CRBN E3 ligase, forming a ternary complex that triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. researchgate.netoup.com
This degradation-based mechanism provides distinct advantages over traditional occupancy-driven inhibition in addressing drug resistance:
Overcoming Target Overexpression: Cancer cells can become resistant to inhibitors by increasing the production of the target protein. PROTACs function catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules. frontiersin.org This makes them effective even when the target protein is present at high levels.
Addressing Target Mutation: Mutations in a target protein's active site can reduce the binding affinity of an inhibitor, leading to resistance. A PROTAC can still be effective if its target-binding portion can bind to a different site on the protein or even weakly to the mutated site, as the primary goal is to induce proximity to the E3 ligase, not just block function. frontiersin.orgnih.gov
Research has demonstrated the potential of pomalidomide-based PROTACs in targeting drivers of drug resistance. For instance, PROTACs have been developed to degrade the androgen receptor (AR) in castration-resistant prostate cancer and mutated forms of the epidermal growth factor receptor (EGFR) that are resistant to tyrosine kinase inhibitors. frontiersin.org A notable example involves the development of PROTACs to degrade KRAS G12C, a common oncogenic mutation. nih.gov A pomalidomide-based PROTAC, KP-14, was shown to effectively and selectively degrade the KRAS G12C protein in cancer cells, leading to the suppression of downstream signaling pathways. nih.gov
However, resistance to PROTACs themselves can emerge. Since pomalidomide-based degraders rely on CRBN, genetic alterations such as mutations or downregulation of CRBN can lead to acquired resistance to these agents. nih.govnih.govresearchgate.net This highlights the importance of understanding the complete cellular machinery involved in targeted protein degradation.
The components of a PROTAC synthesized using this compound and their roles in combating drug resistance are summarized below.
Table 1: Components of a this compound-derived PROTAC and their Functions
| Component | Function | Relevance to Overcoming Drug Resistance |
|---|---|---|
| Pomalidomide Moiety | Recruits the Cereblon (CRBN) E3 Ubiquitin Ligase. sigmaaldrich.com | Hijacks the cell's natural protein disposal system (the ubiquitin-proteasome system) to induce degradation rather than simple inhibition. frontiersin.orgoup.com |
| PEG3 Linker | Connects the Pomalidomide moiety to the target-binding ligand. Its length and composition are critical for the stability and efficacy of the ternary complex. sigmaaldrich.com | Optimizing the linker can improve degradation efficiency and help overcome steric hindrances that may arise from target protein mutations. acs.org |
| Target-Binding Ligand (Warhead) | Binds specifically to the protein of interest (e.g., a mutated kinase) that is responsible for the resistant phenotype. oup.com | Can be designed to bind to sites other than the active site, making it effective against mutations that confer resistance to traditional inhibitors. frontiersin.org |
Table 2: List of Compounds
| Compound Name |
|---|
| Pomalidomide |
| This compound |
| KP-14 |
| Androgen Receptor (AR) |
| Epidermal Growth Factor Receptor (EGFR) |
| KRAS G12C |
Advanced Considerations and Future Directions in Pomalidomide Peg3 Acetic Acid Research
Mitigating Off-Target Degradation and Enhancing Selectivity
A significant challenge in the development of pomalidomide-based PROTACs is the potential for off-target degradation of proteins, particularly zinc finger (ZF) proteins. nih.govresearchgate.net This phenomenon arises from the inherent ability of the pomalidomide (B1683931) moiety to recruit these proteins to the CRBN E3 ligase complex, independent of the intended target protein. nih.gov
Identification and Characterization of Off-Target Zinc Finger Protein Degradation
Research has shown that the phthalimide (B116566) ring of pomalidomide can bind to the Cys2-His2 (C2H2) zinc finger domains of various proteins, leading to their unintended ubiquitination and subsequent degradation. researchgate.netnih.gov This can have significant biological consequences, as ZF proteins play crucial roles in fundamental cellular processes. nih.govresearchgate.net High-throughput screening platforms have been developed to identify and characterize this off-target activity. nih.govbiorxiv.org These platforms often utilize reporter assays to measure the degradation of a panel of ZF degrons in the presence of pomalidomide-based PROTACs. nih.govbiorxiv.org Such studies have revealed that many existing PROTACs incorporating pomalidomide exhibit some degree of ZF protein degradation. nih.gov In one study, a screen of over 6,500 C2H2 ZF proteins identified 11 that were degraded in the presence of pomalidomide and its analogs. nih.gov
Rational Design Strategies to Reduce Off-Target Effects
To address the issue of off-target degradation, researchers are actively pursuing rational design strategies. A key approach involves modifying the pomalidomide scaffold to reduce its affinity for ZF proteins while maintaining its binding to CRBN. nih.govbiorxiv.org Studies have demonstrated that substitutions at the C5 position of the pomalidomide phthalimide ring can significantly decrease off-target ZF degradation. nih.govresearchgate.netbiorxiv.org By introducing modifications of an appropriate size at this position, it is possible to create a steric hindrance that disrupts the interaction with ZF proteins without compromising the recruitment of the CRBN E3 ligase. nih.govbroadinstitute.org This strategy has been successfully applied to develop anaplastic lymphoma kinase (ALK) targeting PROTACs with enhanced potency and minimal off-target effects. nih.govbiorxiv.orgnih.gov Another design principle that has emerged is the masking of hydrogen-bond donors immediately adjacent to the phthalimide ring. nih.gov
Comparative Analysis with Other E3 Ligase Ligands
The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity. While pomalidomide, a CRBN ligand, is widely used, ligands for other E3 ligases, such as the von Hippel-Lindau (VHL) E3 ligase, are also prevalent in PROTAC design.
Evaluating E3 Ligase Crosstalk and Selectivity
An intriguing area of research is the potential for crosstalk between different E3 ligases when targeted by heterodimerizing PROTACs. Studies have been conducted where a PROTAC was designed to simultaneously bind to both CRBN and VHL. nih.govresearchgate.net These experiments revealed that such a molecule could induce the heterodimerization of the two E3 ligases, leading to the unidirectional degradation of CRBN by the VHL E3 ligase complex. nih.govnih.govresearchgate.net This phenomenon highlights the complex interplay between different E3 ligase pathways and underscores the importance of carefully evaluating the selectivity of PROTACs to avoid unintended consequences.
Computational Approaches in Pomalidomide-PEG3-acetic acid PROTAC Design
The development of effective PROTACs is a complex multiparameter optimization problem. Computational methods are increasingly being employed to rationalize and accelerate the design process. researchgate.netnih.gov These approaches can aid in various stages, from selecting suitable target proteins to modeling the ternary complex formed by the PROTAC, the target protein, and the E3 ligase. researchgate.net
For pomalidomide-based PROTACs, computational docking and molecular dynamics simulations can be used to predict the binding affinity of pomalidomide analogs to both CRBN and off-target ZF proteins. nih.govacs.org This allows for the in silico screening of potential modifications to the pomalidomide scaffold to enhance selectivity. Furthermore, computational models can help in designing the optimal linker, including the PEG3 component of "this compound," to ensure efficient ternary complex formation and subsequent target degradation. researchgate.net The use of artificial intelligence and machine learning algorithms to analyze large datasets of PROTACs is also a promising future direction, which could help in predicting the degradation efficacy and other key properties of novel PROTAC designs. researchgate.netbiorxiv.orgconsensus.app
Molecular Docking and Dynamics Simulations for Ternary Complex Optimization
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a prerequisite for successful protein degradation. acs.org Molecular docking and molecular dynamics (MD) simulations have emerged as powerful computational tools to predict and analyze the structure and stability of these complexes. nih.govnih.gov These methods provide insights into the protein-protein interactions (PPIs) and the conformational changes that occur upon PROTAC binding, which are difficult to capture through experimental techniques alone. arxiv.org
Predictive Modeling of Degradation Efficiency and Selectivity
Moving beyond structural modeling, the field is advancing towards the development of predictive models for PROTAC degradation efficiency (often measured as DC50 and Dmax) and selectivity. arxiv.orgpaperswithcode.com These models aim to establish a quantitative structure-activity relationship (QSAR) for PROTACs by correlating their physicochemical properties, including those of the linker, with their degradation performance.
Machine learning algorithms are being trained on growing datasets of PROTACs with known degradation profiles. arxiv.orgrsc.org These models can learn complex patterns and relationships that are not immediately obvious from simple structural analysis. For a linker like this compound, the model might consider features such as its length, polarity, and conformational flexibility, in addition to the properties of the warhead and E3 ligase ligand. rsc.org By inputting the structural information of a novel PROTAC, these models can predict its potential efficacy and selectivity, thereby prioritizing the most promising candidates for synthesis.
A key challenge in developing these predictive models is the need for large and diverse training datasets. paperswithcode.com These datasets must include a wide range of PROTACs targeting different proteins and utilizing various linkers. As more experimental data becomes available, the accuracy and predictive power of these models are expected to improve significantly, making them an indispensable tool in the rational design of next-generation PROTACs. The ultimate goal is to create models that can accurately forecast the degradation of a specific target protein while minimizing off-target effects. biorxiv.org
Emerging Research Methodologies and Platforms
To complement and validate the predictions from computational models, new experimental platforms are being developed for the rapid and efficient evaluation of PROTACs. These platforms are essential for optimizing PROTACs and understanding their mechanism of action at a deeper level.
High-Throughput Screening for PROTAC Optimization
The traditional process of synthesizing and testing individual PROTACs is often time-consuming and resource-intensive. nih.gov High-throughput screening (HTS) platforms are being developed to accelerate this process by enabling the rapid evaluation of large libraries of PROTACs. nih.gov These platforms can be used to screen for various parameters, including binding affinity, ternary complex formation, and ultimately, protein degradation.
One approach involves the use of dual-reporter systems, where the target protein is fused to a reporter like luciferase, and a second fluorescent protein serves as an internal control. nih.gov This allows for the rapid measurement of protein degradation in a plate-based format. Such systems are being used to screen libraries of PROTACs with different linkers, including variations of the PEG chain length and composition, to identify the optimal linker for a given target. nih.gov Mass spectrometry-based workflows are also being adapted for high-throughput screening of PROTAC compounds, allowing for accurate and sensitive quantification of protein degradation. thermofisher.com
Furthermore, HTS platforms are being developed to specifically assess off-target effects. For instance, imaging-based screens can monitor the degradation of a panel of endogenous proteins, such as zinc finger proteins that are known off-targets for pomalidomide-based PROTACs. researchgate.netnih.gov This allows for the early identification of non-selective degraders and the selection of PROTACs with improved safety profiles.
Proteomics-Based Approaches for Degradome Profiling
While HTS platforms can provide valuable information on the degradation of the intended target and known off-targets, a comprehensive understanding of a PROTAC's selectivity requires a global analysis of the proteome. Proteomics-based approaches, particularly mass spectrometry, are being used to profile the "degradome" of a PROTAC, which encompasses all the proteins that are degraded upon treatment. biorxiv.orgdundee.ac.uk
By comparing the proteomes of cells treated with a PROTAC to untreated cells, researchers can identify all the proteins whose levels are significantly reduced. researchgate.net This provides an unbiased view of the PROTAC's selectivity and can reveal unexpected off-targets. nih.gov Advanced techniques are being developed to distinguish between direct and indirect effects on the proteome. For example, by combining stable isotope labeling with click chemistry, it is possible to selectively quantify protein degradation while excluding changes in protein levels due to altered transcription or translation. researchgate.net
These degradome studies are crucial for understanding the structure-activity relationships that govern selectivity. By analyzing the features of the degraded proteins, researchers can gain insights into the factors that determine whether a protein will be a substrate for a given PROTAC. This information is invaluable for the design of more selective and potent degraders.
Q & A
Q. Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Empirical Formula | CHNO |
| Molecular Weight | 477.46 g/mol |
| CAS No. | 2138440-82-9 |
| Key Functional Groups | Pomalidomide, PEG3, Acetic Acid |
Basic: What synthesis routes are documented for this compound, and how do reaction conditions affect yield?
Methodological Answer:
Synthesis typically involves stepwise solid-phase peptide chemistry or solution-phase coupling. For example:
Pomalidomide Activation: React pomalidomide with HATU/DIPEA in DMF to generate an active ester.
PEG3 Linker Attachment: Introduce PEG3-amine under inert conditions (N), monitoring via TLC.
Acetic Acid Functionalization: Use succinic anhydride to carboxylate the terminal PEG3 group.
Critical parameters include temperature (20–25°C for stability), solvent purity (DMF/CHCl), and stoichiometric control (1:1.1 molar ratio of pomalidomide:PEG3-amine). Yields drop below 60% if side reactions (e.g., PEG oxidation) occur; use antioxidants like BHT .
Basic: What analytical techniques are recommended to validate the synthesis and purity of this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with gradient elution (0.1% TFA in HO/ACN). Monitor at 254 nm; expect a retention time of 8–10 min.
- NMR Spectroscopy : Confirm PEG3 spacer integrity via triplet peaks at δ 3.6–3.7 ppm (ethylene oxide protons).
- FT-IR : Verify carboxylic acid presence (C=O stretch at 1700–1720 cm).
- Elemental Analysis : Match calculated vs. observed C/H/N ratios (±0.3%). Reproducibility requires triplicate runs and spike-recovery tests (85–115% recovery acceptable) .
Advanced: How can factorial design optimize reaction conditions for synthesizing this compound conjugates?
Methodological Answer:
Apply a 2 factorial design to evaluate variables:
- Factors : Temperature (20°C vs. 30°C), catalyst concentration (0.5 vs. 1.0 eq), and solvent (DMF vs. DCM).
- Response Variables : Yield (%) and purity (HPLC area%).
Steps :
Screening Design : Identify significant factors (e.g., temperature impacts yield most).
Response Surface Methodology (RSM) : Optimize using a central composite design.
Validation : Confirm optimal conditions (e.g., 25°C, 0.75 eq catalyst, DMF) in triplicate.
This approach reduces trial runs by 40% and resolves interactions (e.g., solvent-catalyst trade-offs) .
Advanced: What strategies resolve contradictions in reported bioactivity data for this compound-based PROTACs?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
Standardized Assays : Use isogenic cell lines (e.g., CRBN-knockout vs. wild-type) to confirm target specificity.
Dose-Response Curves : Test 10 nM–10 µM ranges; calculate IC with Hill slope validation (R > 0.90).
Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to assess heterogeneity (I < 50% acceptable).
Off-Target Screening : Employ proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .
Advanced: How do computational approaches model the pharmacokinetics of this compound conjugates?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to predict PEG3 spacer flexibility and binding kinetics (simulate ≥100 ns).
- ADMET Prediction : Tools like SwissADME estimate LogP (-1.5 to 0.5) and BBB permeability (likely low due to PEG3 hydrophilicity).
- PK/PD Modeling : Compartmental models (e.g., two-compartment) integrate parameters like clearance (CL) and volume of distribution (Vd) from rodent studies. Validate with in vivo plasma concentration-time curves (AUC ± 15%) .
Advanced: What protocols ensure stability during storage of this compound?
Methodological Answer:
- Lyophilization : Prepare 10 mM aliquots in PBS (pH 7.4), freeze at -80°C, and lyophilize. Reconstitution stability: >90% after 6 months.
- Light Sensitivity : Store in amber vials under argon; UV-Vis monitoring (degradation peaks at 320 nm indicate oxidation).
- Hygroscopicity Control : Use desiccants (silica gel) in sealed containers; humidity <30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
